REACTION_CXSMILES
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I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[CH3:13][NH:14][CH3:15]>>[CH3:13][N:14]([CH3:15])[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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IC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
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27 mL
|
Type
|
reactant
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Smiles
|
CNC
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The cooled mixture was evaporated in vacuo
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Type
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CUSTOM
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Details
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This was then purified by column chromatography on silica gel
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Name
|
|
Type
|
product
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Smiles
|
CN(C1CN(C1)C(=O)OC(C)(C)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |